N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
Overview
Description
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C₁₄H₁₉ClN₂O and a molecular weight of 266.77 g/mol It is characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to a chloroacetamide moiety
Scientific Research Applications
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound in biological studies to understand its effects on cellular processes and molecular targets.
Biochemical Analysis
Biochemical Properties
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may interact with enzymes like acetylcholinesterase, leading to inhibition of its activity . This interaction can affect the breakdown of acetylcholine, a neurotransmitter, thereby influencing neural signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it may alter gene expression by affecting transcription factors, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular functions. At higher doses, it can cause toxic or adverse effects, such as neurotoxicity or hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, its interaction with acetylcholinesterase can influence the metabolism of acetylcholine, leading to altered levels of this neurotransmitter in the nervous system . Additionally, it may interact with other enzymes involved in metabolic pathways, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, facilitated by transport proteins . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect its activity and function within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling. This subcellular localization is crucial for its biochemical effects and overall cellular impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide typically involves the reaction of 4-(azepan-1-yl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-(azepan-1-yl)aniline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenyl ring and azepane moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide, is used to facilitate hydrolysis reactions.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or chromium trioxide, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are used for these reactions.
Major Products Formed
Nucleophilic substitution: The major products are the substituted amides, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, affecting downstream biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-azepan-1-ylphenyl)-2-chloroacetamide:
N-(4-azepan-1-ylphenyl)-2-chlorobenzamide: Another similar compound with a benzamide moiety instead of a chloroacetamide group.
Uniqueness
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is unique due to its specific combination of an azepane ring, phenyl group, and chloroacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-11-14(18)16-12-5-7-13(8-6-12)17-9-3-1-2-4-10-17/h5-8H,1-4,9-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNASFRGYKAMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355288 | |
Record name | N-[4-(Azepan-1-yl)phenyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-23-9 | |
Record name | N-[4-(Azepan-1-yl)phenyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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